ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
Ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
Target of Action
Pyrazole derivatives, to which this compound belongs, have been extensively studied for their diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Mode of Action
It’s known that pyrazole derivatives interact with their targets through various mechanisms depending on their chemical structure and the nature of the target .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
The diverse biological activities of pyrazole derivatives suggest that they can have a wide range of effects at the molecular and cellular level .
Safety and Hazards
While specific safety and hazard information for ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate is not available, it’s important to handle all chemical compounds with care. For example, some pyrazole derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the design and synthesis of new pyrazole compounds, including ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate, has important research value .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent esterification. The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can have different biological activities and applications.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate
- Methyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate
- Ethyl 4-methyl-1H-pyrazole-3-carboxylate
Uniqueness
This compound is unique due to the presence of both hydroxyl and ester functional groups, which enhance its reactivity and potential biological activity. The methyl group on the pyrazole ring also contributes to its distinct chemical properties and interactions with biological targets .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
60178-98-5 |
---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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